5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol
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Overview
Description
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol: is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol, also known as 3-amino-2-tert-butyl-1H-pyrazol-5-one, is a type of 5-amino-pyrazole . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . .
Mode of Action
5-amino-pyrazoles are known to be involved in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
Biochemical Pathways
5-amino-pyrazoles are known to be used in the synthesis of diverse heterocyclic compounds, which are often found in many natural products, such as vitamins, hormones, antibiotics, and dyes .
Result of Action
5-amino-pyrazoles are known to be similar to biologically active compounds, with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol serves as a building block for the construction of more complex heterocyclic compounds. It is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which have various pharmacological properties .
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It acts as a precursor for the synthesis of bioactive molecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They are investigated for their roles as enzyme inhibitors, receptor antagonists, and other pharmacological targets .
Industry: The compound finds applications in the development of new materials, including polymers and dyes. Its unique structure allows for the modification of physical and chemical properties of materials .
Comparison with Similar Compounds
- 5-Amino-1-methyl-1H-pyrazol-3-ol
- 5-Amino-1-ethyl-1H-pyrazol-3-ol
- 5-Amino-1-phenyl-1H-pyrazol-3-ol
Comparison: Compared to its analogs, 5-Amino-1-(tert-butyl)-1H-pyrazol-3-ol exhibits unique properties due to the presence of the tert-butyl group. This bulky substituent can influence the compound’s reactivity, solubility, and interaction with biological targets. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity .
Properties
IUPAC Name |
3-amino-2-tert-butyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-7(2,3)10-5(8)4-6(11)9-10/h4H,8H2,1-3H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROXQDABYJKKCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=O)N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634496 |
Source
|
Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359867-35-9 |
Source
|
Record name | 5-Amino-1-tert-butyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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